molecular formula C8H8BrFO B135417 4-(Bromomethyl)-1-fluoro-2-methoxybenzene CAS No. 141080-73-1

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417
CAS No.: 141080-73-1
M. Wt: 219.05 g/mol
InChI Key: XRLJROQMXLOJFO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lithium-Ion Battery Research

4-bromo-2-fluoromethoxybenzene (BFMB) has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. It can electrochemically polymerize to form a polymer film at 4.6 V, providing overcharge protection and enhancing the thermal stability of lithium-ion batteries without affecting their normal cycle performance (Zhang Qian-y, 2014).

Polymer Solar Cells

In the field of polymer solar cells (PSCs), derivatives of 4-(bromomethyl)-1-fluoro-2-methoxybenzene have been synthesized and evaluated for photovoltaic performance. For instance, 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), a derivative, showed higher power conversion efficiency and better performance than [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) in PSCs (Bo Jin et al., 2016).

Synthesis Research

The compound has been synthesized from various starting materials through processes like diazotization and bromination. Studies have been conducted to optimize synthesis conditions and understand the reaction mechanisms (Guo Zhi-an, 2009).

Chemoselectivity in Organic Synthesis

Research on the chemoselectivity of cobalt-catalyzed carbonylation reactions for various fluorobenzoic acid derivatives has indicated that fluorine substituents in compounds like this compound remain intact, suggesting an anion-radical activation mechanism in the presence of a cobalt catalyst (V. Boyarskiy et al., 2010).

Material Science and Electronics

This compound has been used as a monomer in the synthesis of materials like poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], demonstrating its utility in creating materials with specific properties for electronic applications (E. M. Sanford et al., 1999).

Safety and Hazards

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLJROQMXLOJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591988
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141080-73-1
Record name 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

41.7 g (297.54 mmol) of 2-fluoro-5-methylanisole is refluxed overnight with 59.9 g (327.48 mmol) of N-bromosuccinimide and 145 mg of benzoyl peroxide in 945 ml of carbon tetrachloride. The reaction mixture is filtered through a glass-fiber filter, and after the solvent is spun off, the residue (72.85 g>100%) is incorporated in crude form into the next stage.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
945 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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